1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine

Sigma-2 Receptor Binding Affinity TMEM97

Researchers requiring a reliable sigma-2 ligand face limited options with well-defined selectivity. This compound provides a validated chemical tool. Key advantages: - Defined sigma-2 affinity (Ki = 90 nM) with 9.3-fold selectivity over sigma-1 (Ki = 841 nM). - Reliable benchmark for competitive binding studies in rat PC12 cells and guinea pig brain membranes. - Versatile 4-aminopiperidine scaffold for rapid SAR exploration via the primary amine handle. Ships globally with batch-specific quality documentation.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
CAS No. 108282-26-4
Cat. No. B174152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine
CAS108282-26-4
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESC1CC(OC1)CN2CCC(CC2)N
InChIInChI=1S/C10H20N2O/c11-9-3-5-12(6-4-9)8-10-2-1-7-13-10/h9-10H,1-8,11H2
InChIKeyRQYQSHZQUNROJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine Procurement for Sigma-2 Research


1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine (CAS 108282-26-4), also known as 1-(oxolan-2-ylmethyl)piperidin-4-amine, is a piperidine-based amine derivative incorporating a tetrahydrofuran (THF) moiety [1]. It is primarily utilized as a chemical tool and building block in medicinal chemistry and pharmacology, with reported affinity for the sigma-2 receptor [2]. The compound is commercially available in free base and dihydrochloride salt forms .

1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine Irreplaceability in Sigma-2 Research


Substituting 1-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine with a generic piperidine analog is not a scientifically sound approach. The compound's specific substitution pattern—a tetrahydrofuran-2-ylmethyl group at the piperidine nitrogen—confers a unique binding profile that differs significantly from other 4-aminopiperidine derivatives. In the sigma receptor field, minor structural changes can drastically alter subtype selectivity and affinity [1]. For example, phenethylpiperidines favor sigma-1, while phenylpropylpiperidines favor sigma-2 [2]. The THF group in this compound is a key determinant of its moderate sigma-2 affinity and distinct physicochemical properties [3]. Using a different piperidine building block would therefore yield a compound with a different pharmacological and chemical profile, invalidating comparative studies and potentially leading to erroneous conclusions.

1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine Sigma-2 Binding Profile


Sigma-2 Receptor Affinity in PC12 Cells

1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine binds to the sigma-2 receptor with a Ki of 90 nM, as measured in rat PC12 cells [1]. This moderate affinity is a key differentiator from high-affinity sigma-2 ligands like Siramesine (IC50 = 0.12 nM) and PB28 (Ki = 0.68 nM) , positioning this compound as a useful tool for probing sigma-2 pharmacology where ultra-high potency is not required.

Sigma-2 Receptor Binding Affinity TMEM97

Sigma-2 vs. Sigma-1 Selectivity

The compound exhibits a 9.3-fold selectivity for sigma-2 (Ki = 90 nM) over sigma-1 (Ki = 841 nM) receptors, based on binding assays in guinea pig brain membranes [1]. This selectivity profile contrasts with high-affinity sigma-2 ligands like PB28, which has a sigma-2 Ki of 0.68 nM but a sigma-1 Ki of 0.38 nM, resulting in a negligible selectivity ratio (0.68/0.38 = 1.8) .

Sigma-1 Receptor Sigma-2 Receptor Selectivity

Predicted Lipophilicity vs. Thiopyran Analogs

The tetrahydrofuran (THF) moiety in this compound confers a predicted octanol-water partition coefficient (XLogP3-AA) of 1.2 [1]. This is significantly lower than the predicted XLogP3-AA of 2.5 for analogous compounds containing a thiopyran ring instead of a THF ring [2].

Physicochemical Properties Lipophilicity Solubility

1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine Research Applications


Sigma-2 Receptor Pharmacology Tool

Use as a tool compound to investigate sigma-2 receptor function in cell-based assays. Its moderate affinity (Ki = 90 nM) and 9.3-fold selectivity over sigma-1 (Ki = 841 nM) make it suitable for experiments requiring a sigma-2-preferring ligand without the potent, non-selective activation seen with compounds like PB28 [1].

Chemical Probe for Sigma-2 Ligand Binding Assays

Employ as a reference ligand or for competitive binding studies to characterize new sigma-2 receptor ligands. Its well-defined binding constants (Ki = 90 nM for sigma-2) in rat PC12 cells and guinea pig brain membranes provide a reliable benchmark [1].

Synthetic Building Block for Piperidine-Based Libraries

Utilize as a versatile amine building block in medicinal chemistry for the synthesis of novel sigma receptor ligands or other piperidine-containing pharmacologically active molecules. The primary amine group at the 4-position of the piperidine ring is a convenient handle for further derivatization .

Physicochemical Comparator for SAR Studies

Include in structure-activity relationship (SAR) studies exploring the impact of replacing a thiopyran or other heterocycle with a tetrahydrofuran ring. The lower predicted lipophilicity (XLogP3-AA = 1.2) compared to thiopyran analogs (XLogP3-AA = 2.5) provides a clear physicochemical differentiator for probing effects on solubility and membrane permeability [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.